5-(2-Chlorophenyl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXHWIYHGKDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Chlorophenyl Pyrazin 2 Amine and Its Analogs
Amine Reactivity in Acylation and Amidation Reactions
The amino group of 5-(2-Chlorophenyl)pyrazin-2-amine is nucleophilic and can readily participate in acylation and amidation reactions to form the corresponding amides.
Acylation can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling reagent. These reactions are fundamental in modifying the properties of the parent amine.
Amidation reactions, which form an amide bond, are crucial in synthetic and medicinal chemistry. nih.gov Oxidative amidation of aldehydes with amines provides a direct route to amides. organic-chemistry.org For example, the reaction of an aldehyde with an amine in the presence of an oxidizing agent can yield the corresponding amide. organic-chemistry.org The use of coupling agents like diethyl phosphite (B83602) (DEPC) has been shown to be effective in the amidation of pyrazine (B50134) carboxylic acids. chempedia.info
Formation of Imines and Enamines with Carbonyl Compounds
The reaction of the primary amino group of this compound with aldehydes or ketones can lead to the formation of imines or enamines, which are versatile synthetic intermediates. libretexts.orglibretexts.org
Imines , also known as Schiff bases, are formed from the reaction of a primary amine with an aldehyde or a ketone. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction is reversible and involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The pH of the reaction is a critical factor, with the optimal rate typically observed in weakly acidic conditions. lumenlearning.com Imines derived from 2-aminopyridine (B139424) can be susceptible to hydrolysis, particularly in the presence of water. researchgate.net
Enamines are formed when an aldehyde or ketone reacts with a secondary amine. libretexts.orgwikipedia.org However, in the case of a primary amine like this compound, the initial product is an imine. Enamines are characterized by a C=C double bond adjacent to the nitrogen atom. libretexts.org The formation of enamines from secondary amines and carbonyl compounds also proceeds through an acid-catalyzed mechanism and is a reversible process. youtube.com
| Reaction | Reactants | Product | Key Features |
| Imine Formation | Primary amine + Aldehyde/Ketone | Imine (C=N) | Acid-catalyzed, reversible, water is eliminated. libretexts.orgmasterorganicchemistry.com |
| Enamine Formation | Secondary amine + Aldehyde/Ketone | Enamine (C=C-N) | Acid-catalyzed, reversible, water is eliminated. libretexts.orgwikipedia.org |
Electrophilic and Nucleophilic Substitution on the Pyrazine Ring
The reactivity of the pyrazine ring in this compound is heavily influenced by its electron-deficient nature and the electronic properties of its substituents. The two nitrogen atoms in the pyrazine ring withdraw electron density, making it inherently electron-poor and thus generally resistant to electrophilic aromatic substitution. slideshare.netresearchgate.netuoanbar.edu.iq Such reactions typically require harsh conditions and often result in low yields. uoanbar.edu.iq The presence of the amino group (-NH2) at the C2 position, an electron-donating group, can partially counteract the ring's deactivation, but electrophilic attack remains challenging. youtube.com
Conversely, the electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.comlibretexts.org This type of reaction is facilitated when a good leaving group, such as a halogen, is present on the ring. libretexts.orgrsc.org For analogs of this compound that bear a halogen on the pyrazine ring, nucleophilic displacement is a key synthetic strategy.
The regioselectivity of nucleophilic attack is directed by the positions of the nitrogen atoms and existing substituents. In pyridine (B92270), a related heterocycle, nucleophilic attack is favored at the C2 and C4 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. youtube.comquora.com A similar principle applies to the pyrazine ring. For instance, in a chloropyrazine, a nucleophile would preferentially attack the carbon atom bearing the chlorine, leading to a substitution product. The amino group at C2 and the chlorophenyl group at C5 in the title compound would further influence the electron distribution and steric accessibility of the other ring positions (C3, C6) for potential nucleophilic attack, should a suitable leaving group be present at these sites.
Table 1: Reactivity of the Pyrazine Ring
| Reaction Type | Reactivity | Influencing Factors | Preferred Positions for Attack |
|---|---|---|---|
| Electrophilic Substitution | Low | Electron-deficient nature of the ring due to two nitrogen atoms. uoanbar.edu.iq | Generally disfavored. If forced, the position would be influenced by the activating -NH2 group. |
| Nucleophilic Substitution | High | Electron-deficient ring; requires a good leaving group (e.g., halogen) on the ring. researchgate.netlibretexts.org | Positions C2 and C4 (and equivalents like C3, C5, C6) are electronically favored due to stabilization of the anionic intermediate by adjacent nitrogen atoms. youtube.comquora.com |
Palladium-Catalyzed Reactions Involving the Aminopyrazine Scaffold
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis and functionalization of bi-aryl compounds like this compound. These methods are particularly effective for creating the pivotal carbon-carbon bond between the aminopyrazine and the chlorophenyl moieties.
The most common approach involves the coupling of a halogenated aminopyrazine with a suitable organometallic reagent. For example, the Suzuki-Miyaura coupling reaction between 2-amino-5-bromopyrazine (B17997) and (2-chlorophenyl)boronic acid, catalyzed by a palladium complex, would directly yield the target molecule. Chloropyrazines have been demonstrated to be excellent substrates for various palladium-catalyzed couplings, including Suzuki, Stille, and Sonogashira reactions. rsc.org These reactions benefit from high efficiency and broad functional group tolerance. lookchem.com
Recent advancements have also focused on direct C-H activation/arylation reactions. These methods offer a more atom-economical approach by avoiding the pre-functionalization (i.e., halogenation) of the pyrazine ring. Research on analogous N-aryl-2-aminopyridine systems has shown that palladium catalysts can facilitate the direct coupling of the pyridine C-H bond with aryl halides. nih.gov This strategy could potentially be applied to couple 2-aminopyrazine (B29847) directly with 1-bromo-2-chlorobenzene (B145985) or a similar aryl halide.
Table 2: Representative Palladium-Catalyzed Reactions for Pyrazine Functionalization
| Reaction Name | Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 5-O-triflyl-2-aminopyrazine | Arylboronic acids | Pd(OAc)2, Biarylphosphine ligand | 5-Aryl-2-aminopyrazine | rsc.org |
| Stille Coupling | Stannylated pyrazine | Aroyl chloride | Palladium catalyst | Aroyl-pyrazine | rsc.org |
| Sonogashira Coupling | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]2/PPh3 | Phenylalkynyl-pyrazine | rsc.org |
| Heteroannulation | N-(3-chloropyrazin-2-yl)-methanesulfonamide | Terminal alkynes | Palladium catalyst | 6-Substituted-5H-pyrrolo[2,3-b]pyrazine | lookchem.com |
Functional Group Interconversions on the Chlorophenyl Moiety
Once the this compound scaffold is assembled, further diversification can be achieved by modifying the chlorophenyl ring. These transformations fall under the category of standard aromatic chemistry, where the reactivity and regioselectivity are governed by the existing substituents: the chlorine atom and the 2-aminopyrazinyl group.
The chlorine atom is an ortho, para-directing but deactivating substituent for electrophilic aromatic substitution. The 2-aminopyrazinyl group is generally considered to be electron-withdrawing due to the pyrazine nitrogens, which would also deactivate the phenyl ring towards electrophiles and direct incoming substituents to the meta position relative to the pyrazine. The interplay between these two groups dictates the outcome of further substitutions. For example, nitration or halogenation of the phenyl ring would likely lead to a mixture of isomers, with the substitution pattern depending on the specific reaction conditions and the dominant electronic or steric effects.
Beyond electrophilic substitution, the chlorine atom itself can be a site for modification. While nucleophilic aromatic substitution of the chlorine on the phenyl ring is typically difficult and requires harsh conditions or strong activation by other electron-withdrawing groups, it can sometimes be achieved. A more versatile approach involves using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to replace the chlorine atom with other aryl, alkyl, or amino groups, thereby creating a wide array of analogs.
Table 3: Potential Functional Group Interconversions on the Chlorophenyl Moiety
| Reaction Type | Reagents | Potential Product Feature | Directive Influence |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | Addition of a nitro (-NO2) group to the phenyl ring. | Complex; directed by both the -Cl (o,p) and the deactivating pyrazinyl group (m). |
| Halogenation | Br2, FeBr3 | Addition of a bromine (-Br) atom to the phenyl ring. | Directed by both the -Cl (o,p) and the deactivating pyrazinyl group (m). |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Replacement of the -Cl atom with an aryl group. | Reaction occurs at the C-Cl bond. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Replacement of the -Cl atom with a substituted amino group. | Reaction occurs at the C-Cl bond. |
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records
Despite a comprehensive search for the spectroscopic and structural data of the chemical compound this compound, with the CAS Number 71553-78-1, detailed experimental spectra are not available in the public domain through standard search methodologies.
While the existence of the compound is confirmed through chemical supplier listings, the specific data required for a complete analysis as per the requested outline—including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR and Raman), and Mass Spectrometry—could not be retrieved from scientific literature or open-access spectral databases.
Therefore, the generation of a detailed article focusing on the following sections is not possible at this time:
Spectroscopic and Structural Elucidation of 5 2 Chlorophenyl Pyrazin 2 Amine
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Information on related but structurally distinct compounds, such as the isomer 5-(4-chlorophenyl)pyrazin-2-amine, is available but cannot be used as a substitute due to the specific structural differences influencing spectroscopic outcomes. An accurate and scientifically sound article on 5-(2-Chlorophenyl)pyrazin-2-amine requires its own unique empirical data.
Further research in specialized, subscription-based chemical databases or direct laboratory analysis would be necessary to obtain the data required for the requested article.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₁₀H₈ClN₃, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N). This experimentally determined accurate mass would then be compared to the theoretical mass to confirm the elemental composition. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak (containing ³⁷Cl) having an intensity of approximately one-third that of the molecular ion peak [M]⁺ (containing ³⁵Cl).
Table 1: Theoretical HRMS Data for C₁₀H₈ClN₃
| Ion Formula | Theoretical m/z |
|---|---|
| [C₁₀H₈³⁵ClN₃+H]⁺ | 206.0485 |
Note: This table represents theoretical values. Actual experimental data is not available.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the observation of the molecular ion with minimal fragmentation. In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.
The fragmentation pattern provides valuable information about the compound's structure. For this compound, fragmentation could occur through several pathways, such as the loss of small molecules like HCN or the cleavage of the bond between the phenyl and pyrazine (B50134) rings. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the chlorophenyl and aminopyrazine moieties. Studies on similar heterocyclic systems often show characteristic losses related to the core ring structures. lifesciencesite.comnih.govresearchgate.net
Table 2: Potential ESI-MS/MS Fragmentation Pathways
| Precursor Ion (m/z) | Potential Fragment Ion | Neutral Loss |
|---|---|---|
| 206.05 | [C₉H₇ClN₂]⁺ | HCN |
| 206.05 | [C₁₀H₈N₂]⁺ | Cl |
Note: This table represents potential fragmentation pathways based on general chemical principles. Specific experimental data is not available.
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The absorption bands observed in the spectrum are characteristic of the chromophores present in the structure.
The chromophore of this compound consists of the aminopyrazine ring system conjugated with the chlorophenyl group. This extended π-system is expected to result in strong absorption bands in the UV region. The spectrum of the parent compound, pyrazine, shows transitions around 260 nm (π→π) and a weaker n→π transition at longer wavelengths, typically above 300 nm. researchgate.net The presence of the amino group (an auxochrome) and the chlorophenyl substituent would be expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. The specific wavelengths (λmax) and molar absorptivities (ε) would be determined by recording the spectrum in a suitable solvent, such as ethanol (B145695) or methanol.
Table 3: Expected UV-Vis Absorption Maxima
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 260 - 300 |
Note: This table is an estimation based on the parent chromophore systems. Actual experimental data is not available.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, as well as bond lengths, bond angles, and torsional angles.
A successful crystallographic analysis of this compound would provide unambiguous confirmation of its structure. Key findings would include the planarity of the pyrazine ring, the dihedral angle between the pyrazine and phenyl rings, and the bond distances and angles for the entire molecule. Furthermore, the analysis would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. This level of detail is unparalleled by other analytical techniques for solid-state characterization.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) within a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the compound's proposed molecular formula. Agreement between the experimental and theoretical values serves as a fundamental validation of the compound's empirical formula. For halogen-containing compounds, the percentage of chlorine would also be determined.
Table 4: Theoretical Elemental Composition of C₁₀H₈ClN₃
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 58.41 |
| Hydrogen (H) | 3.92 |
| Chlorine (Cl) | 17.24 |
Note: This table shows the calculated theoretical percentages. Actual experimental data is required for comparison and validation.
Theoretical and Computational Investigations of 5 2 Chlorophenyl Pyrazin 2 Amine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for such calculations, often paired with a basis set like 6-311G** to ensure reliable results. nih.gov
Optimization of Molecular Geometry and Conformational Analysis
The first step in a theoretical investigation is the optimization of the molecular geometry to find the most stable, lowest-energy structure. This process involves calculating bond lengths, bond angles, and dihedral angles. For 5-(2-Chlorophenyl)pyrazin-2-amine, the key geometric parameters include the lengths of the C-C, C-N, C-H, and C-Cl bonds, as well as the angles within and between the pyrazine (B50134) and chlorophenyl rings.
Table 1: Key Geometric Parameters for Molecular Structure Optimization This table lists the parameters that would be determined through DFT calculations. Specific values are dependent on the computational method and are not available in the cited literature.
| Parameter | Description |
| Bond Lengths (Å) | |
| C-Cl | Length of the carbon-chlorine bond. |
| C-N (pyrazine) | Lengths of the carbon-nitrogen bonds within the pyrazine ring. |
| C-C (pyrazine) | Length of the carbon-carbon bond within the pyrazine ring. |
| C-C (phenyl) | Lengths of the carbon-carbon bonds within the phenyl ring. |
| C-N (amine) | Length of the bond between the pyrazine ring and the amine group. |
| C-C (inter-ring) | Length of the bond connecting the pyrazine and phenyl rings. |
| Bond Angles (°) ** | |
| C-N-C (pyrazine) | Angles within the pyrazine ring. |
| C-C-Cl (phenyl) | Angle involving the chlorine substituent. |
| Dihedral Angle (°) ** | |
| Pyrazine-Phenyl | The twist angle between the pyrazine and chlorophenyl rings. |
Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For this compound, the HOMO is expected to be located primarily on the electron-rich pyrazine ring and the amino group, which are the likely sites of electron donation. Conversely, the LUMO is anticipated to be distributed across the heterocyclic ring system. The energy gap can be calculated from the energies of these orbitals (ΔE = ELUMO - EHOMO).
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to illustrate the charge distribution within a molecule. libretexts.org It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov On an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red (negative potential). Electron-deficient regions, which are prone to nucleophilic attack, are colored blue (positive potential). Green areas represent neutral electrostatic potential. nih.gov
In the MEP map of this compound, the most negative potential (red) would likely be concentrated around the nitrogen atoms of the pyrazine ring and the amino group due to the high electronegativity and lone pairs of electrons on the nitrogen atoms. These sites represent the primary locations for electrophilic interactions. The hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack.
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. mdpi.com These indices provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.
Ionization Energy and Electron Affinity
The ionization energy (I) is the energy required to remove an electron from a molecule, while the electron affinity (A) is the energy released when a molecule gains an electron. purdue.eduucf.edu Within the framework of DFT, these can be approximated using the energies of the frontier orbitals:
Ionization Energy (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
These descriptors are fundamental in assessing the molecule's ability to participate in charge-transfer interactions.
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to deformation or change in its electron cloud during a reaction. mdpi.comrasayanjournal.co.in A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. rasayanjournal.co.in They are calculated as follows:
Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / η
These indices provide a quantitative measure of the molecule's stability and reactivity profile.
Table 2: Global Reactivity Descriptors This table outlines key quantum chemical descriptors and their formulas, which are derived from HOMO and LUMO energies obtained via DFT calculations.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | Calculated | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | Calculated | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Energy (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
Electrophilicity Index
The electrophilicity index (ω) is a crucial parameter in understanding the reactivity of a molecule. It quantifies the ability of a species to accept electrons. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which share a similar pyrazin-2-amine core, DFT calculations have been employed to determine their electrophilicity indices. mdpi.com These calculations, which also include parameters like HOMO-LUMO energy gaps, ionization energy, and chemical hardness, provide a detailed picture of the electronic nature of these compounds. mdpi.com The electrophilicity index helps in predicting how this compound and related compounds will interact in chemical reactions, particularly with nucleophiles.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has become an essential tool in structural elucidation. nih.gov For molecules like this compound, quantum mechanical calculations can predict the ¹H and ¹³C chemical shifts. nih.gov These predictions are based on the electronic environment of each nucleus within the molecule. By comparing the calculated chemical shifts with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific resonances to individual atoms. nih.gov Recent advancements in this area utilize machine learning and graph neural networks, trained on extensive datasets of known structures and their experimental NMR data, to achieve high accuracy in predictions. nih.gov
Simulated Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Computational simulations can generate theoretical IR and Raman spectra for this compound. These simulations involve calculating the vibrational frequencies and their corresponding intensities. The assignments of the fundamental vibrations in the experimental spectra are often confirmed by comparing them with the frequencies calculated through methods like normal coordinate analysis. nih.gov This combined approach allows for a detailed understanding of the molecule's vibrational behavior. nih.gov
UV-Vis Absorption Spectra Simulation
The electronic transitions of a molecule can be probed using UV-Vis spectroscopy. nih.gov Computational simulations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption spectrum of this compound. These calculations determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By simulating the UV-Vis spectrum, researchers can gain insights into the electronic structure and the nature of the electronic excitations within the molecule.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. dntb.gov.ua Computational chemistry plays a vital role in the design and evaluation of new NLO materials. dtic.mil For compounds like this compound, ab initio and DFT calculations can be used to determine their NLO properties, such as the first hyperpolarizability (β). dntb.gov.ua These calculations help in understanding the structure-property relationships that govern the NLO response. The presence of donor and acceptor groups and a conjugated π-system, which are structural features potentially present in this compound derivatives, are known to enhance NLO properties. dntb.gov.ua
Molecular Dynamics Simulations and Conformational Landscape
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. nih.gov For this compound, MD simulations can reveal the different stable conformations the molecule can adopt, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. researchgate.netresearchgate.net This information is crucial for understanding its biological activity, as the conformation of a molecule often dictates its ability to interact with biological targets. nih.gov By analyzing the trajectories from MD simulations, researchers can identify the most populated conformational states and understand the dynamic behavior of the molecule in solution. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of computational chemistry and drug design. These investigations aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy, QSAR models can predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective agents. While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles of QSAR and the types of chemical descriptors employed can be understood from studies on analogous pyrazine derivatives. nih.govbrieflands.comnih.govijournalse.orgresearchgate.net
The core of a QSAR study lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors.
Electronic Descriptors: These descriptors are crucial as they relate to a molecule's ability to participate in electronic interactions with a biological target. nih.govdergipark.org.tr Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively. nih.gov The energy of the LUMO, in particular, can characterize the susceptibility of a molecule to nucleophilic attack. nih.gov
Partial Atomic Charges: The distribution of electron density across a molecule, represented by partial charges on each atom, is critical for understanding electrostatic interactions with a target.
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are fundamental for determining how well a compound fits into a receptor's binding pocket. Examples include:
Molecular Weight and Volume: These provide a basic measure of the molecule's size.
Surface Area and Shape Indices: These offer a more detailed description of the molecular surface and its contours.
Hydrophobic Descriptors: These descriptors quantify the lipophilicity of a molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water is the most common measure of hydrophobicity.
Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule and describe aspects such as branching and connectivity.
In a typical QSAR study of pyrazine derivatives, a series of analogues would be synthesized, and their biological activity (e.g., IC50 values) would be experimentally determined. brieflands.com Then, a wide range of chemical descriptors for each compound would be calculated using computational software. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical model that relates a subset of these descriptors to the observed biological activity. analis.com.my
For instance, a hypothetical QSAR equation might take the form:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the correlation coefficient (R²), the adjusted R² (R²adj), and the cross-validated R² (Q² or R²cv). researchgate.netnih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity.
Table of Commonly Used Chemical Descriptors in QSAR Studies
| Descriptor Class | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov | |
| Dipole Moment | A measure of the overall polarity of the molecule. biolscigroup.us | |
| Electrostatic Potential | Describes the electrostatic interaction energy between the molecule and a positive point charge. | |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Molar Volume | The volume occupied by one mole of the substance. | |
| Surface Area | The total surface area of the molecule. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. dergipark.org.tr |
| Topological | Wiener Index | A distance-based topological index that reflects the branching of the carbon skeleton. |
| Kier & Hall Shape Indices | Describe various aspects of molecular shape. |
Reactivity Profiles and Reaction Mechanisms of 5 2 Chlorophenyl Pyrazin 2 Amine
Amine Basicity and Nucleophilicity in the Context of Pyrazine (B50134) Substitution
The basicity and nucleophilicity of the amino group in 5-(2-Chlorophenyl)pyrazin-2-amine are significantly influenced by the electronic properties of the pyrazine and chlorophenyl rings. Amines, characterized by a nitrogen atom with a lone pair of electrons, can function as both bases by accepting protons and as nucleophiles by donating their electron pair to an electrophile. algoreducation.com
However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net This electron-withdrawing nature decreases the electron density on the exocyclic amino group, thereby reducing its basicity compared to aliphatic amines. algoreducation.com The lone pair of electrons on the amino nitrogen is delocalized into the aromatic pyrazine system, further diminishing its availability to accept a proton. algoreducation.com
Similarly, the nucleophilicity of the amine is also tempered. While amines are generally good nucleophiles in reactions like substitutions and additions, the reduced electron density on the nitrogen of this compound makes it a weaker nucleophile than simple alkylamines. algoreducation.comstudysmarter.co.uk It's important to differentiate between basicity and nucleophilicity; basicity is a thermodynamic concept related to equilibrium, while nucleophilicity is a kinetic phenomenon describing the rate of reaction. masterorganicchemistry.comyoutube.com Steric hindrance around the nitrogen atom can also impact its nucleophilicity. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the adjacent chlorophenyl group could sterically hinder the approach of the amine to a bulky electrophile.
Pathways for Aromatic Substitution on the Pyrazine Ring
Aromatic substitution reactions on the pyrazine ring of this compound can proceed via either electrophilic or nucleophilic pathways, with the outcome dictated by the nature of the attacking reagent and the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The pyrazine ring is generally deactivated towards electrophilic attack due to its electron-deficient character. researchgate.net However, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the positions ortho (position 3) and para (position 6, which is already substituted) to the amino group are the most likely sites for electrophilic substitution. The 2-chlorophenyl group, being an electron-withdrawing group, further deactivates the ring towards electrophilic substitution. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, a reaction where a nucleophile displaces a leaving group on the aromatic ring. fishersci.co.ukmasterorganicchemistry.com This reactivity is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In this molecule, a suitable leaving group, such as a halogen, at positions 3 or 6 would be readily displaced by a nucleophile. The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Reactions Involving the Aminopyrazine Nitrogen Atom
The nitrogen atoms of the aminopyrazine moiety are key sites of reactivity, participating in a variety of chemical transformations.
Alkylation and Acylation Reactions
The amino group of this compound can undergo both alkylation and acylation. These reactions involve the nucleophilic attack of the amine's lone pair on an electrophilic carbon. youtube.com
Alkylation: Reaction with alkyl halides can introduce an alkyl group onto the amino nitrogen. However, over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, can be a competing process. youtube.com
Acylation: Acylation with acyl chlorides or anhydrides is a common method to form amides. youtube.comyoutube.com This reaction is often used as a protective strategy for the amino group in multi-step syntheses. youtube.com For instance, acylation can moderate the activating effect of the amino group, allowing for controlled electrophilic substitution on the pyrazine ring. youtube.com
Diazotization Reactions and Transformations of Diazonium Salts
The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com The resulting pyrazinyldiazonium salt is a versatile intermediate that can undergo a variety of transformations. rsc.org
The stability of the diazonium salt is a crucial factor, with some being prone to explosion and requiring careful handling. researchgate.net The diazonium group can be replaced by a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups. It can also participate in azo coupling reactions with electron-rich aromatic compounds to form azo dyes. clockss.orgresearchgate.net
Reactivity of the Chlorophenyl Substituent
The 2-chlorophenyl group attached to the pyrazine ring offers a handle for further molecular elaboration, primarily through cross-coupling reactions.
Cross-Coupling Opportunities (e.g., Suzuki, Sonogashira)
The chlorine atom on the phenyl ring can act as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netrsc.orgmdpi.com this compound can be coupled with various arylboronic acids to introduce a new aryl group at the 2-position of the phenyl ring. researchgate.netrsc.org The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netorganic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkyne moiety at the 2-position of the phenyl ring of this compound, leading to the synthesis of various acetylenic derivatives. researchgate.netorganic-chemistry.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as the solvent. wikipedia.org
The table below summarizes the potential cross-coupling reactions for the functionalization of the chlorophenyl substituent.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring
The 2-chlorophenyl group attached to the pyrazine ring at the 5-position is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the chloride, which acts as a leaving group. The feasibility of this reaction is significantly influenced by the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic substitution. wikipedia.orgchadsprep.comlibretexts.org
In the case of this compound, the pyrazine ring itself functions as an electron-withdrawing group. This effect is expected to decrease the electron density on the attached phenyl ring, thereby making it more susceptible to nucleophilic attack. The activation is most pronounced at the ortho and para positions relative to the point of attachment to the pyrazinyl group. Since the chlorine atom is at the ortho position, it is situated at a site activated for nucleophilic displacement.
The general mechanism for the SNAr reaction involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing pyrazine ring. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the phenyl ring is restored.
Common nucleophiles that can be employed in such reactions include amines, alkoxides, and thiols. For instance, the reaction with a primary or secondary amine could lead to the synthesis of the corresponding N-substituted 2-aminophenyl)pyrazine derivatives. The reaction conditions for such transformations typically involve heating the substrate with the nucleophile, often in the presence of a base to neutralize the liberated HCl. youtube.com
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent/Conditions | Hypothetical Product |
| Ammonia | High-pressure ammonia, heat | 5-(2-Aminophenyl)pyrazin-2-amine |
| Piperidine | Piperidine, heat | 5-(2-(Piperidin-1-yl)phenyl)pyrazin-2-amine |
| Sodium Methoxide | NaOMe, Methanol, heat | 5-(2-Methoxyphenyl)pyrazin-2-amine |
It is important to note that the reactivity of the chloro substituent on the phenyl ring is generally lower than that of a chloro group directly attached to the pyrazine ring. Chloro-substituted pyridines and pyrazines are known to undergo nucleophilic aromatic substitution readily due to the strong activation by the ring nitrogen atoms. wikipedia.orgyoutube.comyoutube.com
Reductive Transformations of the Pyrazine Ring (if applicable to specific derivatives)
The pyrazine ring in this compound and its derivatives is susceptible to reduction under various conditions, leading to dihydropyrazine (B8608421), tetrahydropyrazine (B3061110) (piperazine), or other reduced species. The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction and for avoiding unwanted side reactions, such as the hydrogenolysis of the chloro-substituent on the phenyl ring.
Catalytic Hydrogenation
Catalytic hydrogenation is a common method for the reduction of nitrogen-containing heterocycles. commonorganicchemistry.com Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel are often effective. commonorganicchemistry.comnih.govsci-hub.st However, a significant challenge in the hydrogenation of halogenated aromatic compounds is the potential for dehalogenation. nih.gov
For instance, using palladium on carbon with hydrogen gas could potentially lead to the reduction of the pyrazine ring but might also cause the removal of the chlorine atom from the phenyl ring, yielding 5-phenylpyrazin-2-amine or its reduced forms. Raney nickel is sometimes a preferred catalyst for substrates where dehalogenation is a concern. commonorganicchemistry.com
Chemical Reduction
Chemical reducing agents can also be employed to reduce the pyrazine ring. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com While it does not typically reduce isolated aromatic rings, it can reduce the C=N double bonds in heterocyclic systems like pyridines and pyrazines, especially when the ring is activated. nih.gov The reduction of pyridinium (B92312) ylides with sodium borohydride to the corresponding tetrahydropyridines has been reported. nih.gov It is plausible that under specific conditions, such as in the presence of a Lewis acid or by modifying the pyrazine nitrogen, sodium borohydride could effect the partial or full reduction of the pyrazine ring in derivatives of this compound. rushim.ru
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wider range of functional groups, including aromatic nitro compounds to azo products. commonorganicchemistry.com However, its application to a substrate like this compound would need to be carefully evaluated for selectivity.
The electrochemical reduction of pyrazines has also been investigated and can lead to dihydropyrazine intermediates. nih.gov
Table 2: Potential Reductive Transformations of this compound Derivatives
| Reducing Agent/System | Potential Product(s) | Remarks |
| H₂, Pd/C | 5-Phenylpiperazin-2-amine | High risk of dehalogenation. |
| H₂, Raney Nickel | 5-(2-Chlorophenyl)piperazin-2-amine | May offer better selectivity against dehalogenation. commonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | 5-(2-Chlorophenyl)-1,2,3,4-tetrahydropyrazin-2-amine | May require activation of the pyrazine ring. nih.govrushim.ru |
| Lithium Aluminum Hydride (LiAlH₄) | Complex mixture of reduced products | Strong reducing agent, may lack selectivity. commonorganicchemistry.com |
Advanced Research Applications in Chemical Synthesis and Scaffold Design
5-(2-Chlorophenyl)pyrazin-2-amine as a Building Block in Complex Organic Synthesis
The pyrazine (B50134) core is a significant class of N-heterocycles, serving as a versatile framework in the synthesis of bioactive molecules, catalysts, and reagents. tandfonline.comresearchgate.net The presence of both an amine group and a substituted phenyl ring on the pyrazine scaffold makes this compound a highly adaptable building block for creating intricate organic compounds.
Scaffold Design for Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to produce a complex product that incorporates substantial parts of each starting material. researchgate.net Aminoazoles, a class of compounds that includes aminopyrazines, are recognized as excellent building blocks for MCRs due to the presence of several nucleophilic centers with differing reactivity. researchgate.net Compounds like 5-aminopyrazoles and 5-aminotetrazole have been extensively used as 1,3-binucleophilic reagents in these reactions. researchgate.netsemanticscholar.org
This compound possesses multiple nucleophilic sites—the exocyclic amino group and the pyrazine ring nitrogen atoms—making it an ideal candidate for MCRs. This structure allows for the generation of diverse and complex molecular scaffolds in a single, atom-economical step. The strategic use of such building blocks is central to creating libraries of compounds for drug discovery and materials science. While specific MCRs involving this compound are not detailed in the provided research, its structural similarity to other successful amino-heterocycles in MCRs highlights its significant potential in this area.
Precursor in Heterocyclic Ring System Construction
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous pharmaceuticals. researchgate.netbeilstein-journals.org 5-Aminopyrazoles, which are structurally related to aminopyrazines, are widely employed as synthons for designing and constructing a variety of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyrazines. researchgate.netbeilstein-journals.org
The reactivity of 5-aminopyrazoles involves their polyfunctional nucleophilic sites (the amino group and ring nitrogens) reacting with various bielectrophilic moieties to undergo cyclization and cycloaddition, thereby forming new fused rings. beilstein-journals.org Similarly, this compound can serve as a precursor for analogous fused pyrazine systems. The amine group and the adjacent ring nitrogen can react with appropriate reagents to construct additional heterocyclic rings, leading to the formation of complex polycyclic structures. For example, pyrazinones, which are key components in many bioactive molecules, are often synthesized from acyclic precursors derived from α-amino acids. rsc.org The aminopyrazine structure provides a rigid core upon which further rings can be built, expanding the accessible chemical space for drug design.
Pyrazin-2-amine Derivatives as Ligands in Coordination Chemistry
Coordination chemistry, which studies compounds containing a central metal atom bonded to surrounding molecules or ions (ligands), is a rapidly growing field with applications in medicine and materials science. nih.gov Pyrazole and pyrazine derivatives have been extensively studied as ligands due to their versatile coordination modes. rsc.orgresearchgate.net The nitrogen atoms within the pyrazine ring and in the exocyclic amine group of pyrazin-2-amine derivatives allow them to act as effective chelating agents, binding to metal ions to form stable coordination complexes. researchgate.net
Metal Complexation Studies and Applications in Catalysis
Pyrazine derivatives have been successfully used to synthesize coordination compounds with a range of transition metals, including ruthenium(III), manganese(II), iron(III), cobalt(II), nickel(II), and copper(II). nih.govrsc.orgmdpi.com Spectroscopic analyses, such as FTIR, indicate that these pyrazine derivatives often behave as bidentate ligands, coordinating with the metal ion through a ring nitrogen and another donor atom, such as the nitrogen of an amine group. nih.govrsc.org
The formation of these metal-ligand bonds is confirmed by shifts in the vibrational frequencies of characteristic functional groups upon complexation. nih.govmdpi.com For instance, studies on ruthenium(III) complexes with pyrazine derivatives show that the ligands coordinate to the metal ion through nitrogen donor atoms, creating a strong covalent metal-ligand bond. rsc.org These complexes often exhibit octahedral geometry. rsc.org The resulting metal complexes have shown potential in catalysis. For example, manganese pincer complexes have been used to catalyze the dehydrogenative coupling of aminoalcohols to form pyrazine derivatives, demonstrating an atom-economical and environmentally benign synthetic method. acs.org Protic pyrazole complexes have also been investigated for their catalytic activity, such as in the N-N bond cleavage of hydrazine. nih.gov
| Metal Ion | Ligand Type | Coordination Mode | Potential Application | Reference |
|---|---|---|---|---|
| Ruthenium(III) | 2-amino-5-bromo-3-(methylamino)pyrazine | Bidentate (via amine and methylamine N) | Biological properties | rsc.org |
| Manganese(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (via azomethine and ring N) | Biological properties | nih.gov |
| Iron(III) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (via azomethine and ring N) | Biological properties | nih.gov |
| Copper(II) | Pyrazine 2-amide | Chelating (via O-amide and ring N) | Coordination polymers | mdpi.com |
Rational Design of Pyrazine-Based Scaffolds in Structure-Activity Relationship (SAR) Studies
The pyrazine scaffold is a versatile core in medicinal chemistry, valued for its electron-deficient aromatic structure that facilitates a wide range of chemical interactions. researchgate.net Rational drug design often employs structure-based approaches to optimize known inhibitors or discover new ones. nih.govresearchgate.net Pyrazine-based scaffolds are frequently used in these efforts, where systematic modifications are made to the core structure to understand and improve biological activity—a process known as Structure-Activity Relationship (SAR) studies.
For instance, in the development of inhibitors for the SHP2 protein, a target in cancer therapy, researchers have optimized known inhibitors by introducing new linkers to a pyrazine-based core. nih.govresearchgate.net These studies led to the discovery of potent and cytotoxic agents. nih.gov Similarly, pyrazole-based scaffolds have been designed and synthesized to act as VEGFR-2 inhibitors, another important target in cancer treatment, with some compounds showing activity comparable or superior to existing drugs like Sorafenib. rsc.org
Exploration of Pyrazine-Amine Scaffolds for Molecular Recognition Research
Molecular recognition is the specific, non-covalent binding between two or more molecules. Understanding these interactions is fundamental to drug design and chemical biology. Pyrazine-amine scaffolds are excellent tools for this research due to their unique combination of hydrogen bond donors (the amine group) and acceptors (the pyrazine nitrogens), as well as their aromatic character which allows for π-interactions. researchgate.net
A systematic analysis of pyrazine-based ligands in protein co-crystal structures reveals that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. researchgate.net This highlights the importance of the pyrazine core as more than just an aromatic isostere; it is a readily interacting moiety with a high potential for specific binding to biological targets. researchgate.net In a specific example of molecular recognition research, calix nih.govpyrrole-based systems have been designed to act as receptors for pyrazine N,N'-dioxide. nih.govrsc.org Studies of these host-guest complexes, both in solution and in the solid state, have provided detailed insights into the complex binding modes and self-assembly processes directed by the pyrazine guest molecule. nih.govrsc.org
| Interaction Type | Description | Role in Molecular Recognition | Reference |
|---|---|---|---|
| Hydrogen Bonding (Acceptor) | Pyrazine ring nitrogen atoms accept hydrogen bonds from donor groups. | The most frequent and critical interaction for binding to protein targets. | researchgate.net |
| Hydrogen Bonding (Donor) | Amine substituents on the pyrazine ring can donate hydrogen bonds. | Contributes to binding specificity and affinity. | researchgate.net |
| π-Interactions | The aromatic pyrazine ring engages in π-stacking or π-cation interactions. | Stabilizes the ligand-receptor complex. | researchgate.net |
| Metal Coordination | Nitrogen atoms coordinate with metal ions in metalloproteins. | Essential for the function of certain enzymes and for designing metallo-drug inhibitors. | researchgate.net |
Computational Modeling of Scaffold-Target Interactions
Computational modeling is an indispensable tool in modern drug discovery, providing insights into the molecular interactions between a scaffold and its biological target, such as an enzyme active site. For scaffolds based on this compound, molecular docking and molecular dynamics (MD) simulations are employed to predict binding affinities and rationalize in vitro data. These computational methods help in understanding the structure-activity relationships (SAR) of novel compounds.
Molecular docking studies have been instrumental in the development of various inhibitors. For instance, in the design of Class I Histone Deacetylase (HDAC) inhibitors, docking studies of pyrazine-linked 2-aminobenzamides helped to understand their binding modes within the active site of HDAC enzymes. researchgate.netmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency and selectivity.
The process of ligand binding to an enzyme can be understood through models like the "induced-fit" and "conformational selection" mechanisms. nih.gov Computational approaches are crucial for exploring these complex enzymatic processes, which involve substrate binding, catalysis, and product release. nih.gov By simulating these events, researchers can gain a deeper understanding of how modifications to the this compound scaffold can influence its interaction with a target enzyme.
| Technique | Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. | Binding affinity, binding mode, key interactions (e.g., hydrogen bonds). |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Conformational changes, stability of ligand-receptor complex, free energy of binding. |
Principles of Lead Optimization Through Scaffold Modification
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its pharmacological properties. For the this compound scaffold, this process focuses on enhancing potency, selectivity, and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are fundamental to lead optimization. nih.gov By systematically altering different parts of the scaffold, researchers can identify which modifications lead to improved biological activity. For example, in the development of pyrazole-based inhibitors, SAR studies revealed that the nature of substituents on the pyrazole ring significantly impacts inhibitory activity against metalloproteases. nih.gov
A common strategy in lead optimization is to modify the scaffold to introduce new interactions with the target or to reduce off-target effects. This can involve adding or removing functional groups, altering stereochemistry, or changing the core structure. For instance, the optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold led to the identification of potent and selective KDM5 inhibitors with improved oral bioavailability. nih.gov
The journey from a "hit" compound identified in a screening campaign to a "lead" and ultimately a drug candidate is a multiparametric optimization process. nih.gov This involves balancing potency with other crucial properties such as solubility, metabolic stability, and toxicity.
Development of Novel Analytical Probes and Derivatizing Agents
The amine group in this compound makes it a candidate for use in the development of analytical probes and derivatizing agents. Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis, for instance, by enhancing its detectability.
Various reagents are used for the derivatization of amine-containing compounds to improve their chromatographic separation or detection by techniques like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS). nih.gov For example, dansyl chloride is a versatile derivatizing agent that reacts with primary and secondary amines to produce fluorescent derivatives with high ionization efficiency. nih.govnih.gov
The development of novel derivatizing agents is an active area of research. For instance, a new pyrazoline-based reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), has been investigated for the derivatization of biogenic amines for LC analysis. squ.edu.om While direct applications of this compound as a derivatizing agent are not extensively documented in the provided search results, its chemical properties suggest potential in this area. The primary amine could be functionalized to create a reagent that specifically targets and labels other molecules for analytical purposes.
| Reagent | Detection Method | Advantages |
|---|---|---|
| Dansyl Chloride | Fluorescence, Mass Spectrometry | Versatile, produces highly fluorescent and ionizable derivatives. nih.gov |
| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly with primary amines. nih.gov |
| Fmoc-Cl | Fluorescence | Useful under highly acidic chromatography conditions. nih.gov |
Applications in Materials Chemistry
Pyrazine and its derivatives are valuable building blocks in materials chemistry due to their unique electronic and structural properties. mdpi.com They are known to be good electron acceptors, making them suitable for applications in photochromic materials and dye-sensitized solar cells (DSSCs). researchgate.netrsc.org
Photochromic materials are compounds that can change their color upon exposure to light. This property has potential applications in molecular switches, optical data storage, and smart windows. researchgate.net Research has shown that pyrazine-based compounds can exhibit photochromism, particularly when incorporated into metal-organic frameworks (MOFs) or coordinated with metal ions. researchgate.netrsc.org The coordination can stabilize pyrazine radicals formed upon photo-induced charge separation, leading to a color change. rsc.org
In the field of solar energy, pyrazine derivatives have been used as auxiliary acceptors in D–A′–π–A type sensitizers for DSSCs. rsc.org These sensitizers play a crucial role in converting light into electrical energy. The incorporation of a pyrazine entity can enhance the performance of DSSCs, with some pyrazine-based dyes surpassing the efficiency of standard sensitizers under certain conditions. rsc.org
The versatility of the pyrazine ring allows for easy modification, which in turn enables the tuning of its electron-withdrawing ability and, consequently, the optoelectronic properties of the resulting materials. mdpi.com This makes compounds like this compound promising candidates for the rational design of new functional materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-Chlorophenyl)pyrazin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazin-2-amine precursors and 2-chlorobenzaldehyde derivatives. Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., acetic acid for acid-mediated cyclization). Monitoring reaction progress via TLC or HPLC and isolating intermediates through column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield . For scalability, evaluate microwave-assisted synthesis to reduce reaction time and energy input.
Q. How can spectroscopic techniques (NMR, IR, MS) conclusively characterize this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm the presence of the pyrazine ring (aromatic protons at δ 8.2–8.5 ppm) and 2-chlorophenyl group (distinct splitting patterns from ortho-chloro substitution). - COSY and HSQC aid in assigning coupling interactions.
- IR : Identify N-H stretching (~3350 cm) and C-Cl vibrations (750–550 cm).
- MS : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., 220.0404 for CHClN) to confirm molecular formula .
Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. If data conflicts arise (e.g., poor R-factors), consider:
- Reproducing crystal growth in alternative solvents (e.g., DMSO vs. methanol).
- Applying TWINABS for twinned crystals or using OLEX2 for interactive model building.
- Cross-validating with DFT-optimized geometries (e.g., Gaussian 16) to assess bond length/angle deviations .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer : Develop 3D-QSAR models using software like MOE or Schrödinger. Incorporate descriptors such as logP (lipophilicity), polar surface area, and electrostatic potential maps. Validate models with a training set of analogs (e.g., bromo- or methyl-substituted pyrazinamines) and test against experimental IC values. Highlight steric/electronic contributions to activity, e.g., chloro-substitution enhancing target binding via halogen bonding .
Q. What computational approaches identify potential targets for this compound in oncology?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against kinases (e.g., ATR, EGFR) using crystal structures from the PDB (e.g., 6JXR for ATR). Prioritize targets with strong binding affinity (ΔG < -8 kcal/mol) and validate via MD simulations (NAMD, GROMACS) to assess complex stability. Compare with known inhibitors (e.g., VX-970) to infer mechanism .
Q. How do steric and electronic effects of the 2-chlorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : Investigate via Suzuki-Miyaura coupling with aryl boronic acids. The ortho-chloro group increases steric hindrance, reducing coupling efficiency compared to para-substituted analogs. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures (100–120°C). DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects stabilize transition states, improving regioselectivity .
Q. What experimental designs address low solubility in biological assays?
- Methodological Answer :
- Formulation : Use co-solvents (DMSO ≤ 1% v/v) or lipid-based carriers (liposomes).
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEGylated side chains) without altering core pharmacophores.
- Analytical Validation : Quantify solubility via UV-Vis (λ ~270 nm) and confirm stability under assay conditions (pH 7.4, 37°C) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across different cell lines?
- Methodological Answer : Standardize assay conditions (cell passage number, serum concentration) and validate target engagement (e.g., Western blot for phosphorylated ATR). Use isogenic cell lines to isolate genetic variables (e.g., p53 status). Meta-analysis of public datasets (e.g., CCLE) identifies biomarkers (e.g., BRCA mutations) influencing compound sensitivity .
Q. Why do crystallographic and computational bond lengths diverge, and how to resolve this?
- Methodological Answer : Discrepancies arise from crystal packing forces vs. gas-phase DFT calculations. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···N). Refine computational models with periodic boundary conditions (VASP) to mimic crystal environments .
Tables for Key Data
Table 1 : Spectroscopic Reference Data for this compound
| Technique | Key Peaks/Values | Assignment |
|---|---|---|
| NMR (DMSO-d) | δ 8.42 (s, 1H), 7.55–7.48 (m, 4H) | Pyrazine H; 2-chlorophenyl H |
| HRMS (ESI+) | m/z 220.0404 [M+H] | CHClN |
Table 2 : Comparative Reactivity in Cross-Coupling Reactions
| Substituent Position | Coupling Yield (%) | Optimal Conditions |
|---|---|---|
| Ortho-chloro | 45 | SPhos, 120°C, 24 h |
| Para-chloro | 78 | Pd(OAc), 80°C, 12 h |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
